2-(3,4,5-Trimethoxy-phenyl)-2,3-dihydro-5H-benzo[b][1,4]thiazepin-4-one
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Overview
Description
2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the class of benzothiazepines. This compound is characterized by the presence of a benzothiazepine ring fused with a trimethoxyphenyl group. Benzothiazepines are known for their diverse pharmacological activities, including their use as calcium channel blockers and potential therapeutic agents in various medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2-aminothiophenol under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzothiazepine ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like hydrochloric acid or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitro compounds; reactions may require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly as a calcium channel blocker and in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. As a potential calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby reducing cellular excitability and contraction. This action is particularly relevant in the context of cardiovascular diseases, where it helps to relax blood vessels and reduce blood pressure .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but differs in its overall structure and pharmacological properties.
3,4,5-Trimethoxyphenyl isothiocyanate: Contains the same aromatic ring but with an isothiocyanate functional group, leading to different chemical reactivity and applications.
3,4,5-Trimethoxyamphetamine: A psychoactive compound with a similar aromatic structure but different biological effects and uses.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is unique due to its benzothiazepine ring, which imparts distinct pharmacological properties, particularly its potential as a calcium channel blocker. This sets it apart from other compounds with similar aromatic structures but different functional groups and biological activities.
Properties
CAS No. |
89813-62-7 |
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Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C18H19NO4S/c1-21-13-8-11(9-14(22-2)18(13)23-3)16-10-17(20)19-12-6-4-5-7-15(12)24-16/h4-9,16H,10H2,1-3H3,(H,19,20) |
InChI Key |
KYEZPKHKPRZCNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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